Cas no 863556-44-9 (N'-benzyl-N-2-(4-ethylpiperazin-1-yl)-2-(pyridin-3-yl)ethylethanediamide)

N'-benzyl-N-2-(4-ethylpiperazin-1-yl)-2-(pyridin-3-yl)ethylethanediamide structure
863556-44-9 structure
Product Name:N'-benzyl-N-2-(4-ethylpiperazin-1-yl)-2-(pyridin-3-yl)ethylethanediamide
CAS No:863556-44-9
MF:C22H29N5O2
MW:395.49796462059
CID:6410952
PubChem ID:16806756
Update Time:2025-07-01

N'-benzyl-N-2-(4-ethylpiperazin-1-yl)-2-(pyridin-3-yl)ethylethanediamide Chemical and Physical Properties

Names and Identifiers

    • N'-benzyl-N-2-(4-ethylpiperazin-1-yl)-2-(pyridin-3-yl)ethylethanediamide
    • N-benzyl-N'-[2-(4-ethylpiperazin-1-yl)-2-pyridin-3-ylethyl]oxamide
    • N1-benzyl-N2-(2-(4-ethylpiperazin-1-yl)-2-(pyridin-3-yl)ethyl)oxalamide
    • SR-01000008544
    • 863556-44-9
    • N'-benzyl-N-[2-(4-ethylpiperazin-1-yl)-2-(pyridin-3-yl)ethyl]ethanediamide
    • SR-01000008544-1
    • F0687-0072
    • AKOS024596841
    • Ethanediamide, N1-[2-(4-ethyl-1-piperazinyl)-2-(3-pyridinyl)ethyl]-N2-(phenylmethyl)-
    • Inchi: 1S/C22H29N5O2/c1-2-26-11-13-27(14-12-26)20(19-9-6-10-23-16-19)17-25-22(29)21(28)24-15-18-7-4-3-5-8-18/h3-10,16,20H,2,11-15,17H2,1H3,(H,24,28)(H,25,29)
    • InChI Key: HKCYCSHHSWYQKW-UHFFFAOYSA-N
    • SMILES: C(NCC(N1CCN(CC)CC1)C1=CC=CN=C1)(=O)C(NCC1=CC=CC=C1)=O

Computed Properties

  • Exact Mass: 395.23212518g/mol
  • Monoisotopic Mass: 395.23212518g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 2
  • Hydrogen Bond Acceptor Count: 5
  • Heavy Atom Count: 29
  • Rotatable Bond Count: 7
  • Complexity: 515
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 1
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 1.4
  • Topological Polar Surface Area: 77.6Ų

N'-benzyl-N-2-(4-ethylpiperazin-1-yl)-2-(pyridin-3-yl)ethylethanediamide Pricemore >>

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Additional information on N'-benzyl-N-2-(4-ethylpiperazin-1-yl)-2-(pyridin-3-yl)ethylethanediamide

Introduction to N'-benzyl-N-2-(4-ethylpiperazin-1-yl)-2-(pyridin-3-yl)ethylethanediamide (CAS No. 863556-44-9)

N'-benzyl-N-2-(4-ethylpiperazin-1-yl)-2-(pyridin-3-yl)ethylethanediamide, identified by its CAS number 863556-44-9, is a compound of significant interest in the field of pharmaceutical chemistry. This molecule, characterized by its complex structure, has garnered attention due to its potential applications in drug development and medicinal research. The presence of multiple functional groups, including benzyl, piperazine, and pyridine moieties, makes it a versatile candidate for further exploration in synthetic chemistry and pharmacological studies.

The compound's structure incorporates several key features that contribute to its chemical properties and reactivity. The benzyl group provides a hydrophobic anchor, while the 4-ethylpiperazin-1-yl moiety introduces a basic nitrogen center, which is often utilized in the design of bioactive molecules. Additionally, the pyridin-3-yl group enhances the molecule's solubility and interaction with biological targets. These structural elements collectively contribute to the compound's potential as a building block for more complex pharmaceutical agents.

In recent years, there has been a growing interest in the development of novel compounds with enhanced pharmacological properties. N'-benzyl-N-2-(4-ethylpiperazin-1-yl)-2-(pyridin-3-yl)ethylethanediamide has been studied for its potential role in modulating various biological pathways. Research indicates that this compound may exhibit properties relevant to central nervous system (CNS) disorders, including effects on neurotransmitter systems. The piperazine moiety, in particular, is known for its ability to interact with serotonin and dopamine receptors, making it a valuable component in the design of psychoactive drugs.

The synthesis of N'-benzyl-N-2-(4-ethylpiperazin-1-yl)-2-(pyridin-3-yl)ethylethanediamide involves multiple steps that require careful optimization to ensure high yield and purity. The process typically begins with the condensation of appropriate precursors under controlled conditions, followed by functional group transformations such as alkylation and amidation. Advanced synthetic techniques, including catalytic hydrogenation and protecting group strategies, are often employed to achieve the desired product with minimal side reactions.

The pharmacological profile of N'-benzyl-N-2-(4-ethylpiperazin-1-yl)-2-(pyridin-3-yl)ethylethanediamide has been explored through both in vitro and in vivo studies. Preliminary findings suggest that the compound may possess agonistic or antagonistic effects on specific receptors, depending on the substitution pattern and environmental conditions. These studies are crucial for understanding the compound's mechanism of action and for identifying potential therapeutic applications.

In vitro assays have been conducted to evaluate the compound's interaction with various biological targets. For instance, binding studies using radioligands have revealed that N'-benzyl-N-2-(4-ethylpiperazin-1-yl)-2-(pyridin-3-yl)ethylethanediamide can bind to serotonin receptors with high affinity. This finding is particularly noteworthy given the importance of serotoninergic systems in mood regulation and neurological disorders. Additionally, computational modeling has been used to predict the compound's binding mode and to identify potential hotspots for structural optimization.

In vivo studies have further validated the pharmacological potential of N'-benzyl-N-2-(4ethyl-piperazin -1 - yl)- 2 -( pyridin - 3 - yl) ethylethanediamide strong>. Animal models have demonstrated that the compound can modulate behavior and physiological parameters relevant to CNS function. These observations provide a strong rationale for further investigation into its therapeutic potential. Moreover, the compound's favorable pharmacokinetic properties, such as good oral bioavailability and moderate metabolic stability, make it an attractive candidate for clinical development.

The future direction of research on N'-benzyl-N - 2 -( 4 - eth ylpiper azin - 1 - yl ) - 2 -( py ridin e - 3 - yl ) eth ylethaned i am ide strong> will likely focus on optimizing its chemical structure to enhance its pharmacological efficacy and safety profile. This may involve modifications such as altering substitution patterns or introducing new functional groups to improve target selectivity and reduce off-target effects. Collaborative efforts between synthetic chemists and pharmacologists will be essential in driving these advancements forward.

The development of novel pharmaceutical agents is a complex process that requires interdisciplinary collaboration across multiple scientific disciplines. N'-benzyl-N - 2 -( 4 - eth ylpiper azin - 1 - yl ) - 2 -( py ridine - 3 - yl ) eth ylethaned i am ide strong>, with its intriguing structure and promising pharmacological properties, represents an exciting avenue for further exploration. As research continues to uncover new insights into its mechanisms of action and therapeutic potential, this compound is poised to make significant contributions to the field of medicinal chemistry.

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